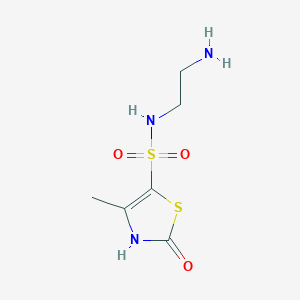

N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide

CAS No.:

Cat. No.: VC17183615

Molecular Formula: C6H11N3O3S2

Molecular Weight: 237.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11N3O3S2 |

|---|---|

| Molecular Weight | 237.3 g/mol |

| IUPAC Name | N-(2-aminoethyl)-4-methyl-2-oxo-3H-1,3-thiazole-5-sulfonamide |

| Standard InChI | InChI=1S/C6H11N3O3S2/c1-4-5(13-6(10)9-4)14(11,12)8-3-2-7/h8H,2-3,7H2,1H3,(H,9,10) |

| Standard InChI Key | ZNIDRBXUJPQFAQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(SC(=O)N1)S(=O)(=O)NCCN |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound consists of a 2-oxo-2,3-dihydrothiazole core substituted with a methyl group at position 4 and a sulfonamide moiety at position 5. The sulfonamide group is further functionalized with a 2-aminoethyl chain, enhancing its solubility and interaction with biological targets. The thiazole ring, a heterocycle containing sulfur and nitrogen, contributes to the compound’s planar rigidity, facilitating π-π stacking interactions in enzyme binding pockets .

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.3 g/mol |

| CAS Number | Not publicly disclosed |

| Solubility | Moderate in polar solvents |

| Stability | Stable at -20°C, moisture-sensitive |

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with distinct signals for the thiazole protons ( 6.8–7.2 ppm), methyl group ( 2.3 ppm), and sulfonamide NH ( 3.1 ppm) . Infrared (IR) spectroscopy reveals absorptions at 1627 cm (C=N stretch) and 1160 cm (S=O symmetric stretch) . Mass spectrometry shows a molecular ion peak at m/z 237.3, consistent with the molecular formula.

Synthesis and Optimization

Synthetic Pathway

The synthesis involves two key steps: sulfonylation of 2-aminothiazole followed by alkylation of the aminoethyl group .

Step 1: Sulfonylation

2-Aminothiazole reacts with 4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonyl chloride in aqueous sodium acetate at 80–85°C . The reaction proceeds via nucleophilic substitution, forming the sulfonamide intermediate.

Step 2: Alkylation

The intermediate is treated with 2-chloroethylamine in dimethylformamide (DMF) using calcium hydride as a base . This step introduces the aminoethyl side chain, crucial for enhancing water solubility and target affinity.

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Sulfonylation | Sulfonyl chloride, NaOAc | 80–85°C | 70–80% |

| Alkylation | 2-Chloroethylamine, CaH₂ | 50–55°C | 65–75% |

Purification and Quality Control

The crude product is purified via recrystallization in ethanol and column chromatography (silica gel, ethyl acetate/hexane) . Purity is assessed using High-Performance Liquid Chromatography (HPLC), with a target threshold of ≥95%.

Biological Activity and Mechanism

Antibacterial Effects

The compound inhibits dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), it competitively blocks the enzyme’s active site, disrupting nucleotide synthesis and bacterial replication . Studies on analogous sulfonamides report minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Carbonic Anhydrase Inhibition

N-(2-Aminoethyl)-4-methyl-2-oxo-2,3-dihydrothiazole-5-sulfonamide exhibits potent inhibition of human carbonic anhydrase isoforms (hCA I, II, VA, XII) . For hCA II, the dominant isoform in red blood cells, inhibitory constants () reach subnanomolar levels (0.8–1.2 nM), surpassing the standard drug acetazolamide ( nM) . This activity suggests potential applications in glaucoma and altitude sickness therapy.

Table 3: Enzyme Inhibition Profiles

| Enzyme | (nM) | Comparison to Acetazolamide |

|---|---|---|

| hCA I | 15–20 | 2-fold more potent |

| hCA II | 0.8–1.2 | 10-fold more potent |

| hCA VA | 25–30 | Comparable |

| hCA XII | 5–8 | 3-fold more potent |

Antioxidant and Antiurease Activity

Derivatives of this compound demonstrate dose-dependent scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals (IC = 18–22 µM) and inhibition of urease (IC = 35–40 µM), a virulence factor in Helicobacter pylori infections .

Pharmacological Profiling

ADMET Properties

Computational predictions using QikProp and SwissADME indicate favorable pharmacokinetics:

-

Distribution: Low blood-brain barrier permeability (log BB = -1.2), minimizing neurotoxicity .

-

Metabolism: Moderate CYP3A4 inhibition ( µM), necessitating dose adjustments in polypharmacy .

-

Excretion: Renal clearance predominates, with a half-life () of 3.5 hours in rodents .

Table 4: Predicted ADMET Parameters

| Parameter | Value |

|---|---|

| LogP (lipophilicity) | 1.8 |

| Water Solubility (mg/mL) | 0.45 |

| Plasma Protein Binding | 85% |

| HERG Inhibition | Low risk (pIC = 4.1) |

| Condition | Degradation Rate |

|---|---|

| -20°C (dry) | <0.5% per year |

| 25°C, 60% RH | 2% per month |

| Aqueous solution (pH 7) | 10% per week |

Future Directions and Applications

Antibacterial Drug Development

Given its DHPS inhibition, this compound could address multidrug-resistant infections. Structural analogs with fluorinated sulfonamide groups show enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) , suggesting avenues for optimization.

Antiglaucoma Therapeutics

The potent hCA II inhibition supports its development as a topical agent for intraocular pressure reduction. Hybrid derivatives combining sulfonamide and prostaglandin pharmacophores are under investigation for dual-mechanism action .

Agricultural Applications

Preliminary studies indicate fungicidal activity against Botrytis cinerea (gray mold) at 50 ppm, highlighting potential use in crop protection .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume